Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate
Overview
Description
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate has been the subject of a spectroscopic analysis, including FT-IR, FT-Raman, and NMR studies, which illustrated its molecular structure, electron density changes, and stabilization energies. The analysis revealed the compound's charge transfer interaction within the molecule and its potential inhibitory activity against pyrrole inhibitor with a binding affinity value of −8.3 kcal/mol, suggesting its effectiveness in molecular docking studies (El-Azab et al., 2016).
Chemical Synthesis and Reactivity
The compound has shown its utility in chemical synthesis, particularly in the formation of heterocycles via base-induced intramolecular aza-Michael reactions. This showcases its reactivity and potential in creating complex organic frameworks (Ramos et al., 2011).
Colorimetric Chemosensor for Metal Ions
Another interesting application involves its use as a colorimetric chemosensor for the detection of metal ions such as Cu2+, Zn2+, and Co2+. The compound, based on a hybrid hydrazo/azo dye system, exhibits high sensitivity and selectivity towards these metal cations, indicating its potential in environmental monitoring and analysis (Aysha et al., 2021).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of this compound is currently lacking .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are not well-documented in the literature. Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, pyrroles have been reported as potent inhibitors of Ras farnesyltransferase, an enzyme involved in cell signaling
Cellular Effects
The cellular effects of this compound are currently unknown. Pyrrole derivatives have been shown to have various effects on cells. For example, they have been reported to have antiproliferative activity in HL60 cells, a human leukemia cell line
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyrrole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. Pyrrole derivatives are known to be involved in various metabolic pathways
Properties
IUPAC Name |
ethyl 2-phenyl-2-pyrrol-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUERNOAYIKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383983 | |
Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78177-22-7 | |
Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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